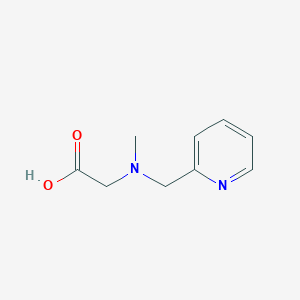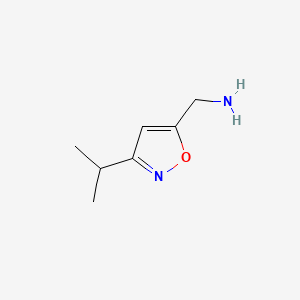
2,6-Dimethoxyquinoline-3-carbaldehyde
Übersicht
Beschreibung
2,6-Dimethoxyquinoline-3-carbaldehyde is a chemical compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 2,6-Dimethoxyquinoline-3-carbaldehyde is represented by the formula C12H11NO3 . More detailed structural analysis would require additional tools such as X-ray crystallography or NMR spectroscopy, which are beyond my current capabilities.Wissenschaftliche Forschungsanwendungen
Application 1: Anticancer Activity Evaluation
- Summary of the Application: A series of new quinoline derivatives were designed, synthesized, and evaluated for antiproliferative activity against two cancer cell lines (MCF-7 and HCCLM-3) and a human normal cell line (HEK293T cells). Among them, 3- (2,7-dimethoxyquinolin-3-yl)-1- (4-methoxyphenyl)prop-2-en-1-one displayed the most inhibitory activity against MCF-7 and HCCLM-3 cells .
- Methods of Application or Experimental Procedures: The synthesis of target compounds was described in Scheme 1. Firstly, different substituted anilines and acetic anhydride were as the starting materials to prepare different substituted acetanilides. Then substituted acetanilides were reacted with phosphorus oxychloride and N, N -dimethylformamide to yield the important intermediates. Next, the intermediates were reacted with sodium methoxide in methanol to yield the key intermediates through nucleophilic substitution reactions .
- Results or Outcomes: The compound 3- (2,7-dimethoxyquinolin-3-yl)-1- (4-methoxyphenyl)prop-2-en-1-one displayed the most inhibitory activity against MCF-7 and HCCLM-3 cells, which were equal and better than the positive control 5-fluorouracil (82.18% vs. 83.29%, 94.79% vs. 76.98%), respectively. Additionally, it had poor inhibitory activity (48.14%) against HEK293T cells, which displayed good selectivity for cancer cells .
Eigenschaften
IUPAC Name |
2,6-dimethoxyquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-15-10-3-4-11-8(6-10)5-9(7-14)12(13-11)16-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVPUKVDQCVMGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxyquinoline-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine](/img/structure/B1308921.png)
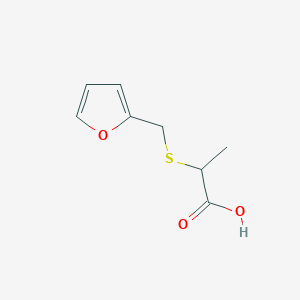


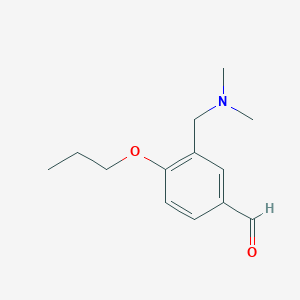

![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine](/img/structure/B1308941.png)

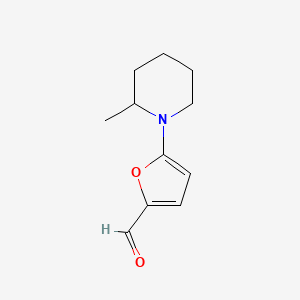
![(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1308949.png)
